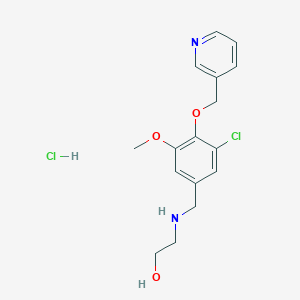![molecular formula C20H18N2O3 B5531858 2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5531858.png)
2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a piperidine ring, a phenyl group, and an isoindole-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions, hydrogenation, and cyclization are often employed. The choice of catalysts, solvents, and reaction conditions is critical to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and isoindole-dione analogs. Examples are:
Piperidine derivatives: These include various substituted piperidines with different functional groups.
Isoindole-dione analogs: Compounds with similar isoindole-dione structures but different substituents.
Uniqueness
2-[3-(PIPERIDINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(piperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18(21-11-4-1-5-12-21)14-7-6-8-15(13-14)22-19(24)16-9-2-3-10-17(16)20(22)25/h2-3,6-10,13H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOEWXYAKLKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]-(1-phenyltriazol-4-yl)methanone](/img/structure/B5531780.png)
![5-{4-[(butylthio)methyl]-5-methyl-2-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5531781.png)
![methyl 4-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5531786.png)
![(4aS*,7aR*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531803.png)
![N-[(E)-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5531810.png)
![4-{4-[1-(3-chloro-4-fluorophenyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5531822.png)

![[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B5531840.png)
![methyl 4-{[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]methyl}benzoate](/img/structure/B5531843.png)
![3-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5531860.png)
![5-(ethylthio)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5531865.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)
![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531884.png)
